molecular formula C23H28O2 B12619894 2,2'-(Phenylmethylene)bis(5-tert-butylfuran) CAS No. 917571-14-3

2,2'-(Phenylmethylene)bis(5-tert-butylfuran)

Cat. No.: B12619894
CAS No.: 917571-14-3
M. Wt: 336.5 g/mol
InChI Key: WQBPPXDTFFSCSW-UHFFFAOYSA-N
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Description

2,2’-(Phenylmethylene)bis(5-tert-butylfuran) is an organic compound characterized by its unique structure, which includes two furan rings connected by a phenylmethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylmethylene)bis(5-tert-butylfuran) typically involves the reaction of 5-tert-butylfuran with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridge between the two furan rings. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2,2’-(Phenylmethylene)bis(5-tert-butylfuran) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylmethylene)bis(5-tert-butylfuran) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the phenylmethylene bridge to a phenylmethyl group.

    Substitution: Electrophilic substitution reactions can occur on the furan rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of phenylmethyl derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups on the furan rings.

Scientific Research Applications

2,2’-(Phenylmethylene)bis(5-tert-butylfuran) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its stable structure and reactivity.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 2,2’-(Phenylmethylene)bis(5-tert-butylfuran) exerts its effects involves interactions with various molecular targets. The phenylmethylene bridge and furan rings provide sites for binding and reactivity, allowing the compound to participate in various chemical and biological processes. The pathways involved include electron transfer, radical formation, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its use as an optical brightener and fluorescent brightener.

    2,2’-(2,5-Thiophenediyl)bis(5-tert-butylbenzoxazole): Used in electronic materials and as a fluorescent brightener.

Uniqueness

2,2’-(Phenylmethylene)bis(5-tert-butylfuran) is unique due to its phenylmethylene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and versatility make it a valuable compound in various research and industrial applications.

Properties

CAS No.

917571-14-3

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

IUPAC Name

2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-phenylmethyl]furan

InChI

InChI=1S/C23H28O2/c1-22(2,3)19-14-12-17(24-19)21(16-10-8-7-9-11-16)18-13-15-20(25-18)23(4,5)6/h7-15,21H,1-6H3

InChI Key

WQBPPXDTFFSCSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(C2=CC=CC=C2)C3=CC=C(O3)C(C)(C)C

Origin of Product

United States

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